![molecular formula C22H18N2O3S B7709433 N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide](/img/structure/B7709433.png)
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide
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Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-phenylbenzenesulfonamide, also known as HQS, is a chemical compound that has been studied extensively in the field of medicinal chemistry. HQS has shown potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and infectious diseases.
Scientific Research Applications
Antimicrobial Activity
Quinoline derivatives, such as “N-(2-Hydroxy-quinolin-3-ylmethyl)-N-phenyl-benzenesulfonamide”, have been found to exhibit significant antimicrobial activity. They have been effective against various Gram-positive and Gram-negative microbial species .
Anticancer Activity
Certain quinoline derivatives have shown potential as anticancer agents. For instance, compounds derived from “CCG-1423” have been found to reduce RNA polymerase II elongation, which could potentially inhibit the transcriptional response to heat shock, a process often associated with cancer .
Inhibition of Rho/SRF-mediated Transcriptional Regulation
“CCG-1423” is a Rho A pathway inhibitor that has been reported to inhibit Rho/SRF-mediated transcriptional regulation. This could have implications in various cellular functions and disease processes .
Modulation of Mitochondrial Functions
Compounds derived from “CCG-1423” have been found to modulate mitochondrial functions. They have been observed to reduce oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate .
Development of New Drugs
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development. They have been used extensively in the synthesis of new therapeutic agents .
Inhibition of MRTF/SRF Transcription Pathway
Compounds derived from “CCG-1423” have been found to inhibit the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
properties
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-22-18(15-17-9-7-8-14-21(17)23-22)16-24(19-10-3-1-4-11-19)28(26,27)20-12-5-2-6-13-20/h1-15H,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEISWIGLVBRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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